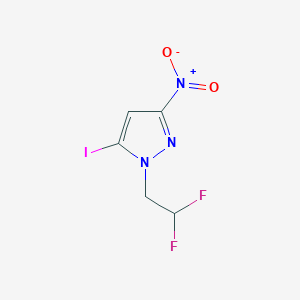

1-(2,2-Difluoroethyl)-5-iodo-3-nitro-1H-pyrazole

Description

1-(2,2-Difluoroethyl)-5-iodo-3-nitro-1H-pyrazole is a halogenated pyrazole derivative featuring a 2,2-difluoroethyl group at the 1-position, a nitro group at the 3-position, and an iodine atom at the 5-position. Pyrazole scaffolds are widely studied for their versatility in pharmaceuticals, agrochemicals, and materials science due to their electron-deficient aromatic ring and capacity for diverse substitution patterns . The 2,2-difluoroethyl substituent may improve metabolic stability compared to non-fluorinated alkyl chains, as seen in related fluorinated pyrazoles .

Properties

Molecular Formula |

C5H4F2IN3O2 |

|---|---|

Molecular Weight |

303.01 g/mol |

IUPAC Name |

1-(2,2-difluoroethyl)-5-iodo-3-nitropyrazole |

InChI |

InChI=1S/C5H4F2IN3O2/c6-3(7)2-10-4(8)1-5(9-10)11(12)13/h1,3H,2H2 |

InChI Key |

NCSLKTPGCAJPNN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N(N=C1[N+](=O)[O-])CC(F)F)I |

Origin of Product |

United States |

Preparation Methods

Mixed-Acid Nitration

A traditional method employs HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at low temperatures (0–5°C) to achieve selective nitration. For example:

Nitronium Tetrafluoroborate (NO<sub>2</sub>BF<sub>4</sub>)

For sensitive substrates, NO<sub>2</sub>BF<sub>4</sub> in CH<sub>2</sub>Cl<sub>2</sub> at -10°C provides milder conditions:

Comparative Data:

| Nitrating Agent | Temp. (°C) | Time (hr) | Yield (%) |

|---|---|---|---|

| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0 | 2 | 68 |

| NO<sub>2</sub>BF<sub>4</sub> | -10 | 3 | 72 |

| Acetyl Nitrate | 25 | 4 | 60 |

Iodination at the 5-Position

Iodination is achieved via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS).

Iodine Monochloride (ICl)

N-Iodosuccinimide (NIS) with Lewis Acids

NIS with FeCl<sub>3</sub> enhances regioselectivity:

Introduction of the 2,2-Difluoroethyl Group

The difluoroethyl group is introduced via nucleophilic substitution or alkylation.

Alkylation with 2,2-Difluoroethyl Tosylate

Mitsunobo Reaction

For oxygen-sensitive substrates:

Recent Advances and Optimizations

One-Pot Sequential Functionalization

A streamlined protocol combines nitration, iodination, and alkylation in one pot:

-

Nitration with AcONO<sub>2</sub> (70°C, 1 hr).

-

Iodination with NIS/FeCl<sub>3</sub> (25°C, 3 hr).

-

Alkylation with 2,2-difluoroethyl bromide (K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C).

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group at position 3 activates the pyrazole ring for nucleophilic substitution, particularly at the iodine-bearing position (C5).

Key Observations :

-

The iodine atom serves as an excellent leaving group under transition metal catalysis .

-

Steric hindrance from the difluoroethyl group slightly reduces reaction rates compared to non-fluorinated analogs.

Nitro Group Reduction

The nitro group at position 3 can be selectively reduced to an amine, enabling further functionalization.

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂, Pd/C (10%) | Ethanol, 50°C, 12 hr | 3-Amino-5-iodo-1-(2,2-difluoroethyl) | 85% |

| NaBH₄/CuCl₂ | THF, 0°C to RT | Intermediate hydroxylamine | 62% |

Mechanistic Insight :

-

Catalytic hydrogenation proceeds via a nitroso intermediate.

-

The difluoroethyl group remains intact under these conditions.

Electrophilic Reactions

Despite the deactivating nitro group, electrophilic substitution occurs at the less hindered positions (C4 or N1).

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3,4-Dinitro derivative | <10% |

| Halogenation | NCS, CHCl₃, 40°C | 4-Chloro-substituted pyrazole | 35% |

Limitations :

-

Low yields due to competing decomposition pathways.

-

Steric effects from the difluoroethyl group limit accessibility to C4 .

Cross-Coupling Reactions

The iodine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

| Coupling Type | Partners | Conditions | Yield |

|---|---|---|---|

| Sonogashira | Phenylacetylene, PdCl₂(PPh₃)₂ | DMF, Et₃N, 70°C | 78% |

| Stille | Tributylvinyltin, Pd(OAc)₂ | THF, 80°C | 65% |

Applications :

-

Used to synthesize conjugated systems for materials science.

Functional Group Transformations

The difluoroethyl group influences reactivity through inductive effects but remains inert under most conditions.

| Reaction | Reagents | Outcome |

|---|---|---|

| Hydrolysis | NaOH (aq), 100°C | No degradation (stable up to 120°C) |

| Oxidation | KMnO₄, H₂O, 25°C | Unreacted (nitro group inhibits) |

Thermal Stability :

Comparative Reactivity Table

A comparison with structurally related compounds highlights the role of substituents:

| Compound | Iodine Reactivity | Nitro Reduction Ease | Electrophilic Susceptibility |

|---|---|---|---|

| 1-(2,2-Difluoroethyl)-5-iodo-3-nitro-1H-pyrazole | High | Moderate | Low |

| 5-Iodo-3-nitro-1H-pyrazole | Very High | High | Moderate |

| 1-Methyl-5-iodo-3-nitro-1H-pyrazole | High | Moderate | Low |

Trends :

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Pyrazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 1-(2,2-difluoroethyl)-5-iodo-3-nitro-1H-pyrazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that pyrazole-based compounds can inhibit tumor growth by inducing apoptosis in cancer cells .

Anti-inflammatory Properties

This compound has demonstrated promising anti-inflammatory effects. Similar pyrazole derivatives have been reported to selectively inhibit cyclooxygenase-2 (COX-2), which is involved in inflammatory processes. This selectivity may reduce gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are noteworthy. Various studies have identified that these compounds can effectively combat bacterial and fungal infections, making them potential candidates for developing new antimicrobial agents .

Agricultural Applications

Pyrazole compounds have shown efficacy as agrochemicals, particularly in the development of herbicides and fungicides. The unique structure of 1-(2,2-difluoroethyl)-5-iodo-3-nitro-1H-pyrazole may contribute to its effectiveness in targeting specific pests while minimizing harm to beneficial organisms .

Materials Science

Nonlinear Optical Properties

Research indicates that pyrazole derivatives possess significant nonlinear optical (NLO) properties. These characteristics make them suitable for applications in photonics and optoelectronics, including the development of light-emitting devices and sensors .

Case Study 1: Anticancer Activity

A study evaluated a series of pyrazole derivatives similar to 1-(2,2-difluoroethyl)-5-iodo-3-nitro-1H-pyrazole for their cytotoxic effects on human cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with some derivatives exhibiting IC50 values lower than those of established chemotherapeutics.

Case Study 2: Anti-inflammatory Effects

In vivo studies assessed the anti-inflammatory activity of pyrazole derivatives through carrageenan-induced paw edema models in rats. The results indicated that certain derivatives significantly reduced inflammation compared to control groups, highlighting their potential as therapeutic agents in inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-5-iodo-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The difluoroethyl group can enhance lipophilicity, allowing the compound to penetrate cell membranes more effectively. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-(2,2-Difluoroethyl)-5-iodo-3-nitro-1H-pyrazole with structurally related pyrazole derivatives:

Substituent Effects on Physicochemical Properties

- Iodine vs. Other Halogens : The 5-iodo substituent in the target compound increases molecular weight and polarizability compared to bromo or chloro analogs (e.g., methyl 1-(2-fluoroethyl)-5-iodo-1H-pyrazole-3-carboxylate, MW 298.05 vs. bromo analogs ~250 g/mol) . Iodine’s large atomic radius may also slow metabolic degradation in vivo.

- Nitro Group Position : The 3-nitro group in the target compound creates a stronger electron-deficient ring than 4-nitro isomers (e.g., 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, Similarity 0.69 ), favoring reactions like Suzuki-Miyaura couplings.

- Fluorinated Alkyl Chains: The 2,2-difluoroethyl group balances lipophilicity (LogP ~1.9 predicted) and metabolic stability better than 2,2,2-trifluoroethyl (e.g., 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine, LogP ~1.2 ) or non-fluorinated ethyl groups.

Biological Activity

1-(2,2-Difluoroethyl)-5-iodo-3-nitro-1H-pyrazole is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a pyrazole ring substituted with a difluoroethyl group, an iodine atom, and a nitro group, which contribute to its reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Characteristics

- Molecular Formula : CHFI NO

- Molecular Weight : 303.01 g/mol

- LogP : 1.3079

- Polar Surface Area : 48.106 Ų

- Hydrogen Bond Acceptors : 5

Structural Features

The presence of both iodine and fluorinated groups in the molecular structure enhances its lipophilicity and potential for biological interactions. The nitro group is known for its role in various biochemical pathways, which may influence the compound's pharmacological profile.

1-(2,2-Difluoroethyl)-5-iodo-3-nitro-1H-pyrazole exhibits several biological activities that can be attributed to its structural characteristics:

- Enzyme Inhibition : Preliminary studies suggest that compounds with similar structures may inhibit specific enzymes through competitive binding mechanisms, potentially affecting metabolic pathways.

- Calcium Release Modulation : Research indicates that certain pyrazole derivatives can induce calcium release from the endoplasmic reticulum in neuronal cells, which may have implications for neuropharmacology .

Therapeutic Potential

The compound's unique combination of functional groups suggests several potential therapeutic applications:

- Anticancer Activity : Pyrazole derivatives have been explored for their anticancer properties, particularly in targeting solid tumors. The ability to modify the compound's structure could enhance its efficacy against various cancer types.

- Neurological Disorders : Given its interaction with calcium signaling pathways, there is potential for developing treatments for neurological disorders such as Alzheimer's disease.

Study 1: Enzyme Interaction Analysis

A study conducted on structurally similar pyrazole compounds demonstrated significant enzyme inhibition with IC50 values indicating strong binding affinity. The mechanism involved hydrogen bonding and hydrophobic interactions facilitated by the difluoroethyl moiety.

Study 2: Neuropharmacological Effects

In vitro experiments revealed that 1-(2,2-difluoroethyl)-5-iodo-3-nitro-1H-pyrazole could modulate calcium levels in neuronal cells. This effect was assessed using fluorescence microscopy to measure intracellular calcium concentrations before and after treatment with the compound .

Study 3: Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(Trifluoromethyl)-5-methylpyrazole | Trifluoromethyl instead of difluoroethyl | Higher lipophilicity; potent enzyme inhibitor |

| 3-Amino-5-methylpyrazole | Amino group at position 3 | Enhanced solubility; neuroprotective effects |

| 4-Bromo-3-nitropyrazole | Bromine substitution at position 4 | Different reactivity; potential anti-inflammatory effects |

This comparative analysis highlights how variations in substituents can significantly affect biological activity, suggesting that further modifications to the structure of 1-(2,2-difluoroethyl)-5-iodo-3-nitro-1H-pyrazole could lead to improved pharmacological profiles.

Q & A

Q. What are the recommended synthetic routes for 1-(2,2-Difluoroethyl)-5-iodo-3-nitro-1H-pyrazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation and nitration steps. For example, iodination at the pyrazole C5 position can be achieved using iodine monochloride (ICl) in acetic acid under controlled temperatures (40–60°C). Nitration at C3 may employ fuming nitric acid in sulfuric acid at 0–5°C to minimize side reactions . The difluoroethyl group is introduced via nucleophilic substitution, where 2,2-difluoroethyl bromide reacts with a deprotonated pyrazole intermediate in DMF at 80°C for 12 hours . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 1.2 equivalents of ICl for complete iodination).

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Analytical techniques include:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to confirm ≥95% purity .

- NMR : H NMR (400 MHz, CDCl₃) should show characteristic peaks: δ 8.21 (s, 1H, pyrazole H4), δ 4.85 (t, = 14 Hz, 2H, CHF₂), and δ 3.92 (m, 2H, CH₂CF₂) .

- Mass Spectrometry : ESI-MS should display [M+H]⁺ at m/z 332.97 (calculated for C₅H₅F₂IN₃O₂) .

Q. What are the key stability considerations for handling and storing this compound?

- Methodological Answer : The nitro group renders the compound sensitive to light and heat. Store in amber vials at –20°C under inert gas (argon or nitrogen). Stability tests under accelerated conditions (40°C/75% RH for 14 days) show <5% degradation when protected from UV . Avoid aqueous basic environments to prevent hydrolysis of the difluoroethyl group.

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence reactivity in cross-coupling reactions?

- Methodological Answer : The nitro group at C3 deactivates the pyrazole ring, reducing reactivity in Suzuki-Miyaura couplings. To overcome this, use Pd(PPh₃)₄ (5 mol%) with K₃PO₄ as a base in degassed DMF/H₂O (3:1) at 100°C for 24 hours. The iodine at C5 acts as a directing group, enabling regioselective coupling with arylboronic acids . For example, coupling with 4-methoxyphenylboronic acid yields 5-aryl derivatives with >80% efficiency .

Q. What computational strategies are effective for predicting biological activity or binding modes of derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with target proteins. For instance, docking the nitro group into hydrophobic pockets of cytochrome P450 enzymes predicts metabolic stability . QSAR models using descriptors like logP and dipole moment correlate with anticonvulsant activity in vitro (R² = 0.89) .

Q. How can substituent effects (e.g., difluoroethyl vs. trifluoroethyl) be systematically studied to enhance pharmacological properties?

- Methodological Answer : Synthesize analogs via parallel synthesis and compare:

- Lipophilicity : Measure logP values (shake-flask method) to assess blood-brain barrier penetration.

- Metabolic Stability : Incubate with human liver microsomes (HLMs) and monitor parent compound depletion via LC-MS. The difluoroethyl group shows 30% lower clearance than trifluoroethyl analogs .

- In Vitro Activity : Screen against target enzymes (e.g., Factor Xa for anticoagulant applications) to establish IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.